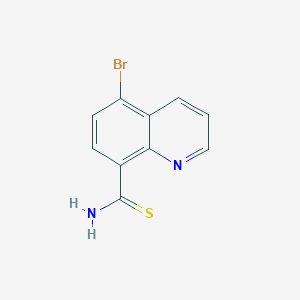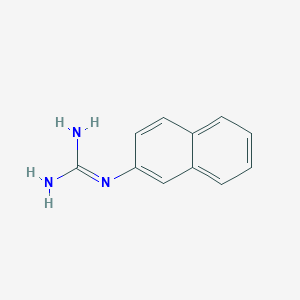
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine typically involves the reaction of 5-chloropyridine with a pyrrolidine derivative that has been protected with a Boc group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the reaction may be catalyzed by bases like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the pyrrolidine ring.
科学研究应用
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects . The Boc group provides stability and protection during chemical reactions, while the chloropyridine moiety can participate in various binding interactions .
相似化合物的比较
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: This compound features a similar pyrrolidine ring with a Boc group but has an acetic acid moiety instead of a chloropyridine.
2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile: This compound has a diphenylacetonitrile moiety instead of a chloropyridine.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is unique due to the presence of both the Boc-protected pyrrolidine ring and the chloropyridine moiety.
属性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-chloropyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
HTNUZOGSBIBGCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)





![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)


![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)

![Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13680076.png)
